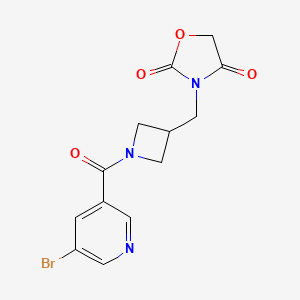
3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound featuring a unique combination of azetidine, oxazolidine, and bromonicotinoyl moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl
生物活性
The compound 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a derivative of oxazolidinone, a class of compounds known for their significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- N : Nitrogen atoms
- O : Oxygen atoms
This compound features an oxazolidine ring linked to a bromonicotinoyl group and an azetidine moiety, which may contribute to its biological properties.
Antimicrobial Properties
Oxazolidinones are recognized for their antibacterial activity against Gram-positive bacteria. Research indicates that derivatives of this class, including those similar to this compound, exhibit potent activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Other Biological Activities
Beyond antibacterial effects, oxazolidinones have been linked to various biological activities:
- Enzyme Inhibition :
- Antifungal and Antiviral Activities :
Synthesis
The synthesis of this compound typically involves multi-step processes incorporating key reagents that facilitate the formation of the oxazolidine ring and the attachment of the bromonicotinoyl group.
Synthetic Route Overview
- Formation of Azetidine Derivative :
- Initial reactions involve creating the azetidine framework through cyclization reactions using appropriate amines and carbonyl compounds.
- Oxazolidine Ring Closure :
- Subsequent steps involve cyclization to form the oxazolidine core, often utilizing activating agents or catalysts to promote ring formation.
Case Studies
Several studies have investigated the biological activity of oxazolidinone derivatives similar to this compound:
- Study on Antibacterial Efficacy :
- Pharmacokinetic Profiles :
特性
IUPAC Name |
3-[[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O4/c14-10-1-9(2-15-3-10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMLITXOQGRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













